molecular formula C21H15BrN6O2S2 B12621431 N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B12621431
M. Wt: 527.4 g/mol
InChI Key: YMCANYLOEWXYFZ-UHFFFAOYSA-N
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Description

N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. . The presence of multiple functional groups in this compound makes it a versatile molecule with significant potential in various fields of scientific research.

Preparation Methods

The synthesis of N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves several steps. . The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . It also exhibits antimicrobial activity by interfering with the synthesis of bacterial cell walls and proteins .

Comparison with Similar Compounds

N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can be compared with other quinoxaline derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer a broad spectrum of biological activities and make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H15BrN6O2S2

Molecular Weight

527.4 g/mol

IUPAC Name

N-[3-(4-bromo-2-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C21H15BrN6O2S2/c1-12-11-13(22)9-10-14(12)23-20-21(25-16-6-3-2-5-15(16)24-20)28-32(29,30)18-8-4-7-17-19(18)27-31-26-17/h2-11H,1H3,(H,23,24)(H,25,28)

InChI Key

YMCANYLOEWXYFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC5=NSN=C54

Origin of Product

United States

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